![molecular formula C14H10N2O2 B117170 5-Benzoyl-2-benzimidazolinone CAS No. 21472-33-3](/img/structure/B117170.png)
5-Benzoyl-2-benzimidazolinone
Overview
Description
5-Benzoyl-2-benzimidazolinone is an organic compound that belongs to the benzimidazolinone family It is characterized by a benzimidazolinone core structure with a benzoyl group attached at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-2-benzimidazolinone typically involves the reaction of 1,2-diaminobenzene with benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazolinone ring. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Benzoyl-2-benzimidazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield benzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinazolinone derivatives, reduced benzimidazole compounds, and various substituted benzimidazolinones .
Scientific Research Applications
Pharmacological Applications
5-Benzoyl-2-benzimidazolinone and its derivatives have been extensively studied for their pharmacological properties. The benzimidazole nucleus is known for its presence in various therapeutic agents, including antimicrobials, antivirals, anticancer agents, and anti-inflammatory drugs.
Antimicrobial Activity
Research indicates that compounds containing the benzimidazole structure exhibit potent antimicrobial effects. For instance, derivatives of this compound have shown activity against a range of pathogens, including bacteria and fungi. A study highlighted the synthesis of several benzimidazole derivatives that demonstrated significant antibacterial effects, suggesting their potential as new antimicrobial agents .
Antiviral Properties
The antiviral potential of this compound has also been investigated. Some derivatives have been reported to inhibit viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, showcasing their efficacy as antiviral agents . The mechanism often involves interaction with viral proteins or inhibition of viral replication processes.
Anticancer Activity
The anticancer properties of benzimidazole derivatives are well-documented. Compounds derived from this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, certain derivatives exhibited significant inhibition of cell proliferation in human liver carcinoma HepG2 cells and other cancer types .
Enzyme Inhibition
Many benzimidazole derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression. For example, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes .
Interaction with Biological Targets
The compound's ability to interact with various biological targets enhances its therapeutic profile. Research has indicated that it can bind to specific receptors or enzymes involved in disease pathways, thereby modulating their activity .
Synthesis and Derivatives
The synthesis of this compound has been optimized over the years, leading to more efficient production methods and the development of novel derivatives with enhanced biological activities.
Synthetic Routes
Recent advancements in synthetic methodologies have facilitated the production of this compound through various chemical reactions involving readily available starting materials . These methods not only improve yield but also allow for the introduction of different substituents that can enhance biological activity.
Structural Modifications
Structural modifications around the benzimidazole core have led to a wide array of derivatives with tailored pharmacological profiles. For example, introducing different functional groups can significantly alter the compound's potency and selectivity against specific biological targets .
Case Studies and Research Findings
A number of case studies highlight the effectiveness of this compound in various therapeutic contexts.
Mechanism of Action
The mechanism of action of 5-Benzoyl-2-benzimidazolinone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA contributes to its biological activity.
Comparison with Similar Compounds
2-Benzimidazolinone: Shares a similar core structure but lacks the benzoyl group.
Quinazolinone: A structurally related compound with a different ring system.
Mebendazole: A benzimidazole derivative with significant pharmacological activity.
Uniqueness: 5-Benzoyl-2-benzimidazolinone is unique due to the presence of the benzoyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other benzimidazolinones and contributes to its wide range of applications .
Biological Activity
5-Benzoyl-2-benzimidazolinone is an organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological mechanisms, therapeutic potentials, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound (CAS No. 21472-33-3) features a benzimidazolinone core with a benzoyl group at the 5-position. Its molecular formula is , and it has a molecular weight of 238.24 g/mol. The compound's structure enhances its reactivity, making it a valuable precursor in organic synthesis and drug development.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, modulating biochemical pathways critical for cellular functions. For instance, it has been shown to inhibit certain kinases involved in cancer progression.
- Antimicrobial Activity : It exhibits significant antimicrobial properties, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving DNA interaction and disruption of cell cycle progression.
Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against various pathogens using the Minimum Inhibitory Concentration (MIC) method. The results are summarized in Table 1.
Pathogen | MIC (µg/mL) | Comparison Standard (MIC) |
---|---|---|
Staphylococcus aureus | 50 | Ampicillin (100) |
Escherichia coli | 62.5 | Ciprofloxacin (25) |
Candida albicans | 250 | Griseofulvin (500) |
These findings suggest that this compound is a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound derivatives exhibit potent anticancer activity against various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (HEPG2) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal evaluated the effects of this compound on MCF7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
- Antimicrobial Study : Another research project focused on the compound's antibacterial properties against Staphylococcus aureus. The study concluded that treatment with the compound significantly reduced bacterial load in vitro, suggesting potential for therapeutic applications.
Properties
IUPAC Name |
5-benzoyl-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBCTWDCEBWLBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175756 | |
Record name | 5-Benzoyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21472-33-3 | |
Record name | 5-Benzoyl-2-benzimidazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzoyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BENZOYL-2-BENZIMIDAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L08710V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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